

# Quinotolast Sodium: A Technical Guide to its Chemical Properties, Structure, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Quinotolast Sodium**, also known by its developmental code FR-71021, is an orally active antiallergic agent.[1] This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and its primary mechanism of action as a mast cell stabilizer. The information is intended to support research and development efforts in the fields of medicinal chemistry and pharmacology.

### **Chemical Structure and Identification**

**Quinotolast Sodium** is the sodium salt of Quinotolast. The core structure is a 4-oxo-1-phenoxy-4H-quinolizine-3-carboxamide, with a tetrazole ring attached to the carboxamide nitrogen.

Table 1: Chemical Identifiers for **Quinotolast Sodium** 



| Identifier        | Value                                                                                                                                                         |  |
|-------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------|--|
| IUPAC Name        | sodium;4-oxo-1-phenoxy-N-(1,2,3-triaza-4-azanidacyclopenta-2,5-dien-5-yl)quinolizine-3-carboxamide                                                            |  |
| CAS Number        | 101193-62-8                                                                                                                                                   |  |
| Molecular Formula | C17H11N6NaO3                                                                                                                                                  |  |
| SMILES            | C1=CC=C(C=C1)OC2=C3C=CC=CN3C(=O)C(<br>=C2)C(=O)NC4=NN=N[N-]4.[Na+]                                                                                            |  |
| InChI             | InChI=1S/C17H12N6O3.Na/c24-15(18-17-19-<br>21-22-20-17)12-10-14(26-11-6-2-1-3-7-11)13-8-<br>4-5-9-23(13)16(12)25;/h1-10H,<br>(H2,18,19,20,21,22,24);/q;+1/p-1 |  |
| Synonyms          | FR-71021, G8K8E99F1S                                                                                                                                          |  |

# **Physicochemical Properties**

The physicochemical properties of **Quinotolast Sodium** are summarized in the table below. These properties are crucial for formulation development and pharmacokinetic studies.

Table 2: Physicochemical Data for **Quinotolast Sodium** 



| Property                       | Value                                                       | Source  |
|--------------------------------|-------------------------------------------------------------|---------|
| Molecular Weight               | 370.30 g/mol                                                | PubChem |
| Exact Mass                     | 370.07903252 Da                                             | PubChem |
| Topological Polar Surface Area | 98.3 Ų                                                      | PubChem |
| Hydrogen Bond Donor Count      | 1                                                           | PubChem |
| Hydrogen Bond Acceptor Count   | 7                                                           | PubChem |
| Rotatable Bond Count           | 4                                                           | PubChem |
| Solubility                     | DMSO: 115 mg/mL (309.71 mM) with ultrasonic warming to 60°C | GlpBio  |

# **Synthesis and Manufacturing**

A detailed, publicly available synthesis protocol for **Quinotolast Sodium** is not readily found in the literature. However, based on the synthesis of structurally related 4-oxo-4H-quinolizine-2-carboxamides, a plausible synthetic route can be proposed. This hypothetical workflow is presented for illustrative purposes.



Click to download full resolution via product page

Proposed Experimental Protocol for Synthesis:

• Stobbe Condensation and Cyclization: 2-Pyridinecarbaldehyde and diethyl succinate would be reacted in the presence of a strong base like sodium hydride to form an intermediate that



is subsequently cyclized under acidic conditions to yield the 4-oxo-4H-quinolizine-3-carboxylate core.

- Hydrolysis: The resulting ester would be hydrolyzed to the corresponding carboxylic acid using standard acidic or basic hydrolysis conditions.
- Amide Coupling: The quinolizine carboxylic acid would then be coupled with 5aminotetrazole using a suitable peptide coupling reagent (e.g., HATU) in the presence of a non-nucleophilic base (e.g., DIPEA) in an aprotic solvent like DMF.
- Salt Formation: The final Quinotolast free acid would be treated with one equivalent of sodium hydroxide in a suitable solvent system (e.g., ethanol/water) followed by evaporation or precipitation to yield **Quinotolast Sodium**.

Note: This is a hypothetical protocol and would require optimization.

### **Analytical Characterization**

While specific validated analytical methods for **Quinotolast Sodium** are not published, standard techniques for compounds of this class can be applied for its characterization and quantification.

Proposed High-Performance Liquid Chromatography (HPLC) Method:

- Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 μm particle size).
- Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 20 mM ammonium acetate, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol).
- Detection: UV detection at a wavelength determined by the UV spectrum of Quinotolast
   Sodium.

• Flow Rate: 1.0 mL/min.

Temperature: 25-30 °C.

Proposed Spectroscopic and Spectrometric Methods:



- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - ¹H NMR and ¹³C NMR would be used to confirm the chemical structure. The presence of the quinolizine, phenoxy, and tetrazole protons and carbons would be identifiable.
  - 23Na NMR could be used to study the sodium ion environment.[2][3]
- Mass Spectrometry (MS):
  - Electrospray ionization (ESI) in both positive and negative ion modes would be suitable.
  - In positive mode, the [M+H]<sup>+</sup> and [M+Na]<sup>+</sup> ions of the free acid would be expected. In negative mode, the [M-H]<sup>-</sup> ion would be prominent.
  - High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

## **Mechanism of Action and Biological Activity**

**Quinotolast Sodium**'s primary pharmacological effect is the stabilization of mast cells, which prevents the release of inflammatory mediators.[1][4]

#### Inhibition of Mediator Release:

- Quinotolast has been shown to inhibit the release of histamine, leukotriene C4 (LTC4), and prostaglandin D2 (PGD2) from human lung mast cells in a concentration-dependent manner.
   [1]
- It demonstrates strong inhibitory effects on histamine and peptide leukotriene release from guinea pig lung fragments and mouse cultured mast cells.[4]
- The IC<sub>50</sub> value for the inhibition of peptide leukotriene release from cultured mast cells is 0.72 μg/mL.[4]

#### Signaling Pathway:

The mechanism of mast cell stabilization generally involves the inhibition of the degranulation process that follows the cross-linking of IgE receptors on the mast cell surface. While the



precise molecular target of Quinotolast has not been fully elucidated, it is believed to interfere with the downstream signaling cascade, potentially by modulating intracellular calcium levels.



Click to download full resolution via product page

## **In Vivo Efficacy**

Animal studies have demonstrated the in vivo efficacy of Quinotolast in models of type I allergic reactions:

- Passive Cutaneous Anaphylaxis (PCA): Quinotolast dose-dependently inhibits PCA in rats when administered intravenously or orally.[4]
  - The ED<sub>50</sub> for intravenous administration is 0.0063 mg/kg.[4]
  - The ED<sub>50</sub> for oral administration is 0.0081 mg/kg.[4]
- Anaphylactic Bronchoconstriction: Quinotolast also potently inhibits anaphylactic bronchoconstriction in rats.[4]

### Conclusion

**Quinotolast Sodium** is a potent anti-allergic agent with a clear mechanism of action as a mast cell stabilizer. Its chemical structure, based on a quinolizine core, and its physicochemical



properties make it a suitable candidate for oral administration. The provided hypothetical synthesis and analytical methods can serve as a starting point for further research and development. The strong in vitro and in vivo data on its ability to inhibit the release of key inflammatory mediators highlight its therapeutic potential in the management of allergic disorders.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. inhibits histamine release: Topics by Science.gov [science.gov]
- 2. (23Na) Sodium NMR [chem.ch.huji.ac.il]
- 3. scilit.com [scilit.com]
- 4. Mast cell stabilizer Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [Quinotolast Sodium: A Technical Guide to its Chemical Properties, Structure, and Biological Activity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1662753#chemical-properties-and-structure-of-quinotolast-sodium]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com